N'-[(E)-(9-methyl-9H-carbazol-3-yl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides It features a carbazole moiety, which is a tricyclic aromatic heterocycle, fused with a phenylaceto hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation of 9-methyl-9H-carbazole-3-carbaldehyde with phenylaceto hydrazide. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted hydrazides or other derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-9H-carbazole: A simpler analog lacking the hydrazide group.
N’-[(E)-(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-{[5-(4-METHOXYPHENYL)-4-(4-METHYLPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: A structurally similar compound with additional functional groups.
Uniqueness
N’~1~-[(E)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of a carbazole moiety with a phenylaceto hydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H19N3O |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(E)-(9-methylcarbazol-3-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H19N3O/c1-25-20-10-6-5-9-18(20)19-13-17(11-12-21(19)25)15-23-24-22(26)14-16-7-3-2-4-8-16/h2-13,15H,14H2,1H3,(H,24,26)/b23-15+ |
InChI Key |
LTVINVKDFQAZIJ-HZHRSRAPSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC=C3)C4=CC=CC=C41 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
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